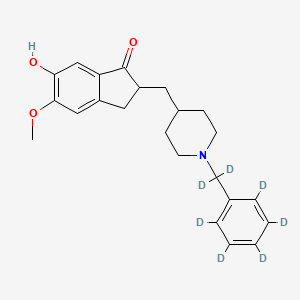

6-O-Desmethyl donepezil-d7

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H27NO3 |

|---|---|

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D,15D2 |

Clave InChI |

DJRBBQJREIMIEU-SLKCBCNNSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] |

SMILES canónico |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O |

Origen del producto |

United States |

Foundational & Exploratory

6-O-Desmethyl Donepezil-d7: A Technical Guide for Researchers

An In-depth Whitepaper on its Core Properties and Applications in Scientific Research

Introduction

Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase to enhance cholinergic neurotransmission.[1][2][3] Its metabolism in the human body is extensive, leading to several metabolites, among which 6-O-desmethyl donepezil is a major and pharmacologically active derivative.[4][5] The study of donepezil's pharmacokinetics and metabolic profile is crucial for understanding its efficacy and safety. 6-O-Desmethyl donepezil-d7 (B2474475), a deuterium-labeled analog of this key metabolite, serves as an indispensable tool in this research, primarily as an internal standard for quantitative bioanalysis.[6][7] This technical guide provides a comprehensive overview of 6-O-desmethyl donepezil-d7, its physicochemical properties, its role in research, and detailed experimental protocols for its use.

Physicochemical Properties and Identification

6-O-Desmethyl donepezil is a metabolite of donepezil formed through O-demethylation.[8][9] Its deuterated form, this compound, incorporates seven deuterium (B1214612) atoms, which increases its molecular weight, allowing for its differentiation from the endogenous metabolite in mass spectrometry-based assays.[6]

Table 1: Physicochemical Properties

| Property | 6-O-Desmethyl Donepezil | This compound |

| Alternate Names | 2,3-dihydro-6-hydroxy-5-methoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one[10] | 6-o-Desmethyldonepezil-d7[6] |

| CAS Number | 120013-56-1[10] | 1261396-76-2[6] |

| Molecular Formula | C₂₃H₂₇NO₃[10] | C₂₃H₂₀D₇NO₃[6] |

| Molecular Weight | 365.47 g/mol [10] | 372.51 g/mol [6] |

| Appearance | Pale Yellow Solid[11] | Solid at room temperature[6] |

Application in Research: The Gold Standard Internal Standard

The primary application of this compound is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of donepezil and its metabolites in biological matrices such as plasma.[7][12] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical chemistry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and reproducibility of the analytical results.[7]

Donepezil Metabolism

Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[8][13] The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[8][14] O-demethylation leads to the formation of 6-O-desmethyl donepezil, which retains pharmacological activity.[4]

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Donepezil for people with dementia due to Alzheimer's disease | Cochrane [cochrane.org]

- 3. Donepezil: a review of its use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Isotope-Labeled Compounds | 1261396-76-2 | Invivochem [invivochem.com]

- 7. benchchem.com [benchchem.com]

- 8. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. scbt.com [scbt.com]

- 11. 6-O-DESMETHYL DONEPEZIL | 120013-56-1 [chemicalbook.com]

- 12. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of 6-O-Desmethyl donepezil-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 6-O-Desmethyl donepezil-d7 (B2474475), a deuterated metabolite of the acetylcholinesterase inhibitor, Donepezil (B133215). This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in Donepezil and its metabolites. The guide covers the physicochemical properties, structural elucidation, and analytical methodologies for this compound. Detailed experimental protocols, where available, and inferred methodologies are provided to assist in practical applications.

Introduction

Donepezil is a widely prescribed medication for the palliative treatment of Alzheimer's disease, acting as a centrally active, reversible inhibitor of acetylcholinesterase[1]. The in vivo metabolism of Donepezil is extensive, primarily occurring in the liver via cytochrome P450 enzymes, leading to several metabolites[1][2][3]. One of the major metabolites is 6-O-Desmethyl donepezil, formed through O-demethylation[4][5]. The deuterated analog, 6-O-Desmethyl donepezil-d7, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods[6]. The incorporation of seven deuterium (B1214612) atoms significantly increases its molecular weight, allowing for clear differentiation from the endogenous, non-labeled metabolite.

Chemical and Physical Properties

The chemical and physical properties of this compound and its non-deuterated analog are summarized in the tables below.

Table 1: Chemical Properties

| Property | This compound | 6-O-Desmethyl donepezil |

| Chemical Formula | C₂₃H₂₀D₇NO₃ | C₂₃H₂₇NO₃[6] |

| Molecular Weight | 372.51[7] | 365.47[6] |

| CAS Number | 1261396-76-2[7] | 120013-56-1[6] |

| Synonyms | 6-o-Desmethyldonepezil-d7 | 2,3-dihydro-6-hydroxy-5-methoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one[6] |

Table 2: Physical Properties

| Property | This compound |

| Appearance | Pale Yellow Solid[8] |

| Solubility | Soluble in DMSO, Ethanol, and Dimethylformamide (DMF)[7] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[7] |

Structure and Spectroscopic Data

The chemical structure of this compound is characterized by a deuterated benzyl (B1604629) group attached to the piperidine (B6355638) ring.

Structure:

Caption: Chemical structure of this compound.

Mass Spectrometry

Mass spectrometry is a key analytical technique for the characterization and quantification of this compound. In tandem mass spectrometry (LC-MS/MS), the transition of the protonated molecule to a characteristic product ion is monitored.

-

Expected [M+H]⁺: m/z 373.3

-

Fragmentation: A common fragmentation pathway for donepezil and its metabolites involves the cleavage of the benzyl group, resulting in a prominent product ion. For the non-deuterated 6-O-Desmethyl donepezil, a characteristic transition is m/z 366.2 → 91.1[4]. For the d7 analog, the corresponding fragment would be deuterated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with the main differences arising from the C-D stretching and bending vibrations.

-

O-H stretch: A broad band around 3400-3200 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C=O stretch: A strong absorption around 1680-1700 cm⁻¹ from the indanone carbonyl group.

-

C-O stretch: Bands in the region of 1280-1180 cm⁻¹ for the methoxy (B1213986) group.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals below 3000 cm⁻¹.

-

C-D stretch: Expected around 2200-2100 cm⁻¹, which is a key differentiating feature.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on the known synthesis of donepezil and its analogs, and general methods for deuterium labeling[9][10]. The synthesis would likely involve the preparation of a deuterated benzylating agent, followed by its reaction with a suitable piperidine precursor, and subsequent coupling with the indanone moiety.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Metabolic Pathway

6-O-Desmethyl donepezil is a primary metabolite of Donepezil. The metabolic transformation occurs in the liver, catalyzed mainly by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4[1][2].

Caption: Metabolic pathway of Donepezil to 6-O-Desmethyl donepezil.

Experimental Protocols

Quantification in Human Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of donepezil and its metabolites[4][11][12].

Objective: To quantify the concentration of 6-O-Desmethyl donepezil in human plasma using a deuterated internal standard (this compound).

Materials:

-

Human plasma

-

6-O-Desmethyl donepezil (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

Water, HPLC grade

-

Solid Phase Extraction (SPE) cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

To 500 µL of human plasma, add 50 µL of the internal standard solution (this compound in methanol).

-

Vortex mix for 30 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

HPLC Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

6-O-Desmethyl donepezil: m/z 366.2 → 91.1[4]

-

This compound: m/z 373.3 → 98.1 (inferred)

-

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This compound is an indispensable tool for the accurate quantification of the major metabolite of Donepezil in biological samples. This guide has provided a detailed overview of its chemical and physical properties, structural characteristics, and analytical methodologies. While a specific synthesis protocol is not publicly detailed, a plausible route has been proposed based on existing chemical literature. The information presented herein is intended to support researchers and drug development professionals in their work with this important deuterated compound.

References

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel donepezil synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2010019560A1 - Deuterated derivatives of donepezil - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. newdrugapprovals.org [newdrugapprovals.org]

The Synthesis and Purification of 6-O-Desmethyl Donepezil-d7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-O-Desmethyl donepezil-d7 (B2474475), a deuterated metabolite of the Alzheimer's disease drug, donepezil (B133215). The incorporation of deuterium (B1214612) isotopes can offer advantages in pharmacokinetic and metabolic studies, making isotopically labeled compounds like 6-O-Desmethyl donepezil-d7 valuable tools in drug development.[1] This document outlines the general synthetic strategies, purification methodologies, and analytical characterization pertinent to this compound and its analogs, based on available scientific literature.

Synthetic Strategies

The synthesis of this compound involves a multi-step process that can be inferred from the synthesis of donepezil and its deuterated analogs. A common approach involves the preparation of a deuterated indanone intermediate, followed by its condensation with a suitable piperidine (B6355638) derivative.

A plausible synthetic pathway can be conceptualized as follows:

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocols:

Deuteromethylation of Indanone Intermediate:

A key step in the synthesis is the introduction of the deuterated methyl group. Based on patent literature for preparing deuterated indanones, this can be achieved by reacting a hydroxylated indanone precursor with a deuterated methylating agent.[2] For instance, a 6-hydroxy indanone derivative can be reacted with deuterated methyl iodide (CD₃I) in the presence of a base like potassium carbonate in a suitable solvent such as acetone.[2]

Condensation and Subsequent Steps:

The synthesis of donepezil analogs often proceeds through an aldol (B89426) condensation of a protected indanone with an appropriate aldehyde.[3] To overcome potential difficulties in this reaction, the free hydroxyl group of the indanone is typically protected (e.g., with a TBDMS group).[3] This is followed by a condensation reaction with a piperidine derivative, selective reduction of the resulting double bond, and finally, deprotection to yield the 6-O-desmethyl donepezil core.[3] The final N-benzylation step to introduce the deuterated benzyl group would likely involve reaction with a deuterated benzyl bromide.[2]

Purification Methodologies

The purification of the final compound and intermediates is crucial to ensure high purity for research and developmental purposes. Common techniques employed in the purification of donepezil and its analogs include:

-

Column Chromatography: This is a standard method for purifying organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase would be determined based on the polarity of the compound.

-

Crystallization: Recrystallization from a suitable solvent or mixture of solvents can be an effective method for obtaining highly pure crystalline solid.[4] For instance, donepezil hydrochloride has been purified by dissolving in a mixture of methanol (B129727) and dichloromethane, followed by precipitation with diisopropylether.[4]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, preparative HPLC is often employed, especially for isolating specific impurities or for the final purification step.[5]

For analytical purposes, such as quantifying the compound in biological matrices like plasma, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common sample preparation techniques prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

Solid-Phase Extraction (SPE) Protocol for Donepezil and Metabolites from Human Plasma:

This protocol is adapted from methods used for the analysis of donepezil and its metabolites in plasma.[6][7]

Caption: General workflow for Solid-Phase Extraction (SPE).

Data Presentation

While specific quantitative data for the synthesis of this compound is not available, the following tables represent the types of data that should be collected and organized during its synthesis and purification.

Table 1: Summary of Synthetic Reaction Parameters and Yields

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| Deuteromethylation | 6-hydroxy-5-methoxy-1-indanone | CD₃I, K₂CO₃, Acetone | 6-(trideuteromethoxy)-5-methoxy-1-indanone | Data not available | Data not available |

| Protection | 6-(trideuteromethoxy)-5-methoxy-1-indanone | TBDMSCl, Imidazole, DMF | Protected Indanone | Data not available | Data not available |

| Condensation | Protected Indanone | N-benzyl-4-formylpiperidine, KOH | α,β-unsaturated ketone | Data not available | Data not available |

| Reduction | α,β-unsaturated ketone | H₂, Pd/C (poisoned) | Protected 6-O-Desmethyl donepezil | Data not available | Data not available |

| Deprotection | Protected 6-O-Desmethyl donepezil | TBAF, THF | 6-O-Desmethyl donepezil | Data not available | Data not available |

| N-deuterobenzylation | 6-O-Desmethyl donepezil | Benzyl-d7 bromide, K₂CO₃ | This compound | Data not available | Data not available |

Table 2: Analytical Characterization Data for this compound

| Analytical Technique | Parameter | Result |

| ¹H NMR | Chemical Shift (δ, ppm) | Data not available |

| ¹³C NMR | Chemical Shift (δ, ppm) | Data not available |

| Mass Spectrometry | Molecular Ion (m/z) | Calculated for C₂₃H₂₀D₇NO₃: 372.51[1] |

| HPLC | Retention Time (min) | Data not available |

| HPLC | Purity (%) | >95% (typical for research compounds)[] |

Conclusion

The synthesis and purification of this compound are critical for its application in advanced drug metabolism and pharmacokinetic studies. While specific, detailed experimental protocols and quantitative data are not widely published, this guide provides a framework based on established synthetic routes for donepezil and its analogs. Researchers undertaking the synthesis of this compound should focus on careful optimization of each reaction step and employ rigorous purification and analytical techniques to ensure the final product's quality and integrity. The methodologies outlined herein serve as a foundational guide for the development of a robust and reproducible process for obtaining high-purity this compound.

References

- 1. This compound | Isotope-Labeled Compounds | 1261396-76-2 | Invivochem [invivochem.com]

- 2. WO2010019560A1 - Deuterated derivatives of donepezil - Google Patents [patents.google.com]

- 3. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-O-Desmethyl donepezil-d7 in the Study of Donepezil Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6. Understanding the metabolic fate of donepezil is critical for optimizing its therapeutic efficacy and safety profile. This technical guide provides an in-depth exploration of the role of 6-O-Desmethyl donepezil-d7 (B2474475), a stable isotope-labeled (SIL) internal standard, in the accurate and precise quantification of donepezil's primary active metabolite, 6-O-desmethyl donepezil. This guide details the metabolic pathways of donepezil, presents quantitative data from in vitro and in vivo studies, and offers comprehensive experimental protocols for researchers in the field of drug metabolism and pharmacokinetics.

Introduction: The Metabolic Landscape of Donepezil

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), which increases the availability of acetylcholine (B1216132) in the brain, thereby improving cognitive function in Alzheimer's patients. The metabolism of donepezil is complex, involving several key pathways:

-

O-demethylation: This is a major pathway leading to the formation of the pharmacologically active metabolite, 6-O-desmethyl donepezil.

-

Hydroxylation: The addition of hydroxyl groups to the donepezil molecule.

-

N-oxidation: Oxidation of the nitrogen atom in the piperidine (B6355638) ring.

-

N-debenzylation: Removal of the benzyl (B1604629) group.

These metabolic transformations are primarily carried out by the CYP3A4 and CYP2D6 isoenzymes in the liver. The resulting metabolites are then often further conjugated with glucuronic acid before excretion.[1][2][3]

The Critical Role of 6-O-Desmethyl donepezil-d7 as an Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise measurement of the analyte of interest. The ideal IS co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, thus compensating for variations in sample preparation, injection volume, and matrix effects.

This compound serves as an excellent SIL internal standard for the quantification of 6-O-desmethyl donepezil. The incorporation of seven deuterium (B1214612) atoms increases its mass by seven atomic mass units, allowing it to be distinguished from the unlabeled metabolite by the mass spectrometer. However, its chemical and physical properties are nearly identical to the native metabolite, ensuring that it behaves similarly during extraction and chromatographic separation. The use of SIL internal standards is widely recognized as the gold standard in bioanalytical method development.[4][5]

Quantitative Data in Donepezil Metabolism

The following tables summarize key quantitative parameters related to donepezil metabolism and its analysis.

Table 1: Michaelis-Menten Kinetic Parameters for Donepezil Metabolism

| Parameter | Value | Enzyme Source | Reference |

| Donepezil N-Oxidation | |||

| Km | Data not available | Human Liver Microsomes | [6] |

| Vmax | Data not available | pmol/min/mg protein | [6] |

| Inhibition of Donepezil Metabolism | |||

| Quinidine Ki (for M1 and M2 formation) | 0.526 and 1.372 µM | Human Liver Microsomes | [7] |

| Ketoconazole Ki (for M1, M2, and M4 formation) | 0.117, 0.563, and 0.102 µM | Human Liver Microsomes | [7] |

M1 and M2 are O-dealkylation products, and M4 is a product of N-dealkylation.

Table 2: Pharmacokinetic Parameters of Donepezil and 6-O-Desmethyl Donepezil

| Parameter | Donepezil | 6-O-Desmethyl Donepezil | Species | Reference |

| Tmax (hours) | ~3-4 | ~3.5 | Human | [8][9] |

| Elimination Half-life (hours) | ~70-80 | Data not available | Human | [8] |

| Cmax (ng/mL) after 1.25 mg/kg dose | - | 10.0 ± 2.8 | Rat | [10] |

| Cmax (ng/mL) after 2.5 mg/kg dose | - | 13.8 ± 8.9 | Rat | [10] |

Table 3: LC-MS/MS Method Validation Parameters for Quantification of Donepezil and 6-O-Desmethyl Donepezil

| Parameter | Donepezil | 6-O-Desmethyl Donepezil | Internal Standard | Reference |

| Linear Range (ng/mL) | 0.09 - 24.2 | 0.03 - 8.13 | Not specified | [11] |

| Linear Range (ng/mL) | 0.5 - 100 | 0.2 - 40 | Donepezil analog | [12] |

| Linear Range (ng/mL) | 0.10 - 50.0 | 0.02 - 10.0 | Galantamine | [13] |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5 | - | Icopezil | [14] |

| Recovery (%) | >60 | >60 | Galantamine | [15] |

Experimental Protocols

In Vitro Metabolism of Donepezil in Human Liver Microsomes

This protocol outlines a typical procedure to study the formation of donepezil metabolites in vitro.

Materials and Reagents:

-

Donepezil hydrochloride

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

This compound (as internal standard)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, combine HLMs (final concentration 0.5-1.0 mg/mL protein) and donepezil (at various concentrations to determine kinetics) in potassium phosphate buffer (100 mM, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis for the Quantification of Donepezil and 6-O-Desmethyl Donepezil

This protocol provides a general framework for the quantitative analysis of donepezil and its primary metabolite.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[16]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[16]

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. ClinPGx [clinpgx.org]

- 3. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ESI-MS/MS stability-indicating bioanalytical method development and validation for simultaneous estimation of donepezil, 5-desmethyl donepezil and 6-desmethyl donepezil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Commercial Availability and Technical Guide for 6-O-Desmethyl donepezil-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and analytical applications of 6-O-Desmethyl donepezil-d7 (B2474475). The information is intended to assist researchers in sourcing this stable isotope-labeled internal standard for use in pharmacokinetic and metabolic studies of donepezil (B133215).

Introduction

6-O-Desmethyl donepezil is a primary active metabolite of donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1] The deuterated analog, 6-O-Desmethyl donepezil-d7, serves as an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in the measurement of the analyte in biological matrices.[2][3]

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers. While pricing is often available upon request, the following table summarizes key information from various vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| MedChemExpress | 1261396-76-2 | C₂₃H₂₀D₇NO₃ | 372.51 | High Purity | Isotope-Labeled Compound.[4][5] |

| Invivochem | 1261396-76-2 | C₂₃H₂₀D₇NO₃ | 372.51 | ≥98% | Deuterium-labeled 6-O-Desmethyl donepezil.[6] |

| LGC Standards | 1261394-20-0 (for Donepezil-d7 HCl) | Not specified for this compound | Not specified for this compound | Not specified for this compound | Related stable isotope labeled API available.[7] |

| Pharmaffiliates | 1261394-20-0 (for Donepezil-d7 HCl) | C₂₄H₂₃D₇ClNO₃ | 423.00 | Not specified for this compound | Related deuterated standard available.[8] |

| SynZeal | 1215071-00-3 (for Donepezil D7) | C₂₄H₂₂D₇NO₃ | 386.5 | Not specified for this compound | Related stable isotope product in stock.[9] |

Note: The CAS number 1261396-76-2 specifically corresponds to this compound. Other listed CAS numbers are for related deuterated analogs of donepezil.

Synthesis and Characterization

Characterization of this compound would be performed using standard analytical techniques, including:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the positions of the deuterium (B1214612) labels.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.

Experimental Protocols: Bioanalytical Method for Quantification in Human Plasma

The primary application of this compound is as an internal standard in LC-MS/MS methods for the simultaneous quantification of donepezil and its metabolite, 6-O-desmethyl donepezil, in biological samples. The following is a generalized protocol based on published methodologies.[2][3][10]

1. Sample Preparation (Solid-Phase Extraction - SPE) [3]

-

To 500 µL of human plasma, add the internal standard (this compound) solution.

-

Vortex mix the samples.

-

Load the samples onto a pre-conditioned SPE cartridge (e.g., Waters Oasis HLB).

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes and the internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions [2][3]

-

Column: A C18 reverse-phase column (e.g., Waters Novapak C18, 150 mm x 3.9 mm, 4 µm).[3]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate, pH 5.0).[2]

-

Flow Rate: 0.6 mL/min.[2]

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions [3]

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Donepezil: m/z 380.1 → 91.2

-

6-O-Desmethyl donepezil: m/z 366.3 → 91.3

-

This compound (Internal Standard): A specific precursor-to-product ion transition would be determined during method development, taking into account the mass shift due to deuterium labeling.

-

4. Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of donepezil and 6-O-desmethyl donepezil, along with a fixed concentration of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Caption: Sourcing and quality control workflow for a chemical standard.

Caption: Bioanalytical experimental workflow using an internal standard.

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Isotope-Labeled Compounds | 1261396-76-2 | Invivochem [invivochem.com]

- 7. 6-O-Desmethyl Donepezil | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Donepezil Impurities | SynZeal [synzeal.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Isotopic Labeling and Stability of 6-O-Desmethyl donepezil-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-O-Desmethyl donepezil-d7 (B2474475), a deuterium-labeled metabolite of donepezil (B133215). The document details its isotopic labeling, stability profile, and the experimental methodologies used for its analysis. This guide is intended to be a valuable resource for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of dementia associated with Alzheimer's disease.[1][2] The primary metabolite of donepezil is 6-O-desmethyl donepezil, which is formed in the liver.[3][4] The deuterated analog, 6-O-Desmethyl donepezil-d7, serves as an essential internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies.[5][6] The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of the unlabeled metabolite in complex biological matrices.[6] The utility of such a stable isotope-labeled standard is critically dependent on its isotopic purity and stability.

Isotopic Labeling and Characterization

This compound is a synthetic compound where seven hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in mass spectrometry-based assays.

Physicochemical Properties and Isotopic Purity

The fundamental properties of this compound are summarized in the table below. While specific batch-to-batch variations may occur, the following represents typical data.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₀D₇NO₃ | [7] |

| Molecular Weight | 372.51 g/mol | [7] |

| CAS Number | 1261396-76-2 | [7] |

| Appearance | Typically a solid at room temperature | [7] |

| Chemical Purity | ≥98% | [7] |

| Isotopic Purity | Information not publicly available | |

| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [7] |

| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [7] |

Note: Detailed isotopic distribution data (e.g., percentage of d7, d6, d5 isotopologues) is not consistently provided in publicly available sources and should be obtained from the supplier's Certificate of Analysis.

Conceptual Synthetic Pathway

While proprietary, detailed synthetic protocols are not publicly available, a plausible route for the synthesis of this compound can be conceptualized based on general principles of organic synthesis and deuteration techniques. A likely approach involves the use of a deuterated precursor in the final stages of the synthesis of the parent compound.

References

- 1. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-O-Desmethyl Donepezil - CAS - 120013-56-1 | Axios Research [axios-research.com]

- 4. 6-O-DESMETHYL DONEPEZIL | 120013-56-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Isotope-Labeled Compounds | 1261396-76-2 | Invivochem [invivochem.com]

A Technical Guide to the Physicochemical Properties of Deuterated Donepezil Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase. Its metabolism, primarily mediated by cytochrome P450 enzymes, leads to several metabolites, some of which retain biological activity. Strategic deuteration of donepezil is a pharmaceutical approach aimed at improving its pharmacokinetic profile by attenuating metabolic breakdown. This technical guide provides an in-depth analysis of the physicochemical properties of deuterated donepezil metabolites. It covers the metabolic pathways of donepezil, the fundamental principles of the kinetic isotope effect, and the expected impact of deuteration on key properties such as metabolic stability, lipophilicity, solubility, and pKa. Detailed experimental protocols for determining these properties are provided, alongside graphical representations of metabolic and signaling pathways to facilitate a comprehensive understanding for researchers in drug development.

Introduction to Donepezil and the Rationale for Deuteration

Donepezil hydrochloride is a widely prescribed medication for the palliative treatment of mild to severe dementia associated with Alzheimer's disease[1]. It functions as a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine[1][2][3]. By inhibiting AChE, donepezil increases the concentration of acetylcholine (B1216132) in the brain, thereby enhancing cholinergic neurotransmission[3].

Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4[4]. This metabolic process can influence the drug's half-life, bioavailability, and potential for drug-drug interactions. Deuteration, the selective replacement of hydrogen atoms with their heavy isotope, deuterium (B1214612), is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug[5][6]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE)[7][8]. By replacing hydrogen with deuterium at sites susceptible to metabolic oxidation, the metabolic rate of the drug can be reduced, potentially leading to an improved pharmacokinetic profile, such as a longer half-life, increased systemic exposure, and a more consistent plasma concentration[].

Donepezil's Mechanism of Action

Donepezil exerts its therapeutic effect by preventing the breakdown of acetylcholine in the synaptic cleft. This enhances cholinergic function, which is crucial for memory and cognition.

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Throughput Quantification of Donepezil and its Active Metabolite, 6-O-Desmethyl donepezil, in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Introduction

Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase to increase the availability of acetylcholine (B1216132) in the brain.[1][2][3] Its primary active metabolite, 6-O-desmethyl donepezil, also contributes to the overall therapeutic effect and requires accurate quantification for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.[4][5][6][7] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of donepezil and 6-O-desmethyl donepezil in human plasma. The use of a stable isotope-labeled internal standard, 6-O-Desmethyl donepezil-d7 (B2474475), ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[8]

Materials and Methods

Chemicals and Reagents

-

Donepezil hydrochloride (≥98% purity)

-

6-O-Desmethyl donepezil (≥98% purity)

-

6-O-Desmethyl donepezil-d7 (internal standard, IS)

-

HPLC-grade acetonitrile (B52724), methanol, and ethyl acetate (B1210297)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent[9]

-

Mass Spectrometer: Agilent G6470 Triple Quadrupole LC/MS or equivalent[9]

-

Analytical Column: C18 column (e.g., 150 mm x 3.9 mm, 4 µm)[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A simple and efficient liquid-liquid extraction protocol was employed for sample clean-up.[4][9]

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in 50:50 methanol:water).

-

Add 1 mL of extraction solvent (a 30:70 v/v mixture of ethyl acetate and n-hexane).[4]

-

Vortex the mixture for 5 minutes.[9]

-

Centrifuge at 5000 rpm for 5 minutes to separate the layers.[9]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[9]

-

Reconstitute the dried residue in 200 µL of the mobile phase.[9]

-

Vortex briefly and inject a 5 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of donepezil, 6-O-desmethyl donepezil, and the internal standard.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 (150 mm x 3.9 mm, 4 µm)[5] |

| Mobile Phase | 70:30 (v/v) mixture of acetonitrile and 5 mM ammonium formate (pH 5.0)[4] |

| Flow Rate | 0.6 mL/min[4] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 6.0 minutes[5] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][9] |

| Nebulizing Gas Flow | 3 L/min[1][2] |

| Drying Gas Flow | 10 L/min[1][2] |

| Interface Temperature | 380°C[1][2] |

| Heat Block Temperature | 400°C[1][2] |

Table 3: MRM Transitions and Compound-Specific Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Donepezil | 380.1 | 91.2 | 400[5] |

| 6-O-Desmethyl donepezil | 366.3 | 91.3 | 500[5] |

| This compound (IS) | 373.3 | 91.3 | 300 |

Method Validation

The method was fully validated according to the FDA guidelines for bioanalytical method validation.[1][2]

Linearity and Sensitivity

The calibration curves were linear over the concentration ranges of 0.09-24.2 ng/mL for donepezil and 0.03-8.13 ng/mL for 6-O-desmethyl donepezil, with a coefficient of determination (r²) ≥ 0.99.[4] The lower limit of quantification (LLOQ) was established at 0.09 ng/mL for donepezil and 0.03 ng/mL for 6-O-desmethyl donepezil.[4]

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in the table below.

Table 4: Summary of Accuracy and Precision Data

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Donepezil | LLOQ | 0.09 | < 10.0 | 95.0 - 105.0 | < 11.1 | 94.0 - 106.0 |

| Low | 0.27 | < 8.5 | 96.5 - 103.2 | < 9.8 | 95.5 - 104.1 | |

| Medium | 12.1 | < 7.0 | 98.1 - 101.5 | < 8.2 | 97.3 - 102.8 | |

| High | 19.4 | < 6.5 | 99.2 - 100.8 | < 7.5 | 98.5 - 101.9 | |

| 6-O-Desmethyl donepezil | LLOQ | 0.03 | < 12.5 | 93.5 - 106.5 | < 13.9 | 92.0 - 108.0 |

| Low | 0.09 | < 10.2 | 95.8 - 104.3 | < 11.5 | 94.7 - 105.6 | |

| Medium | 4.07 | < 8.1 | 97.4 - 102.1 | < 9.3 | 96.6 - 103.4 | |

| High | 6.50 | < 7.3 | 98.6 - 101.2 | < 8.6 | 97.9 - 102.3 |

Data synthesized from representative LC-MS/MS validation studies.[1][4][8][10]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

Table 5: Extraction Recovery and Matrix Effect

| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Donepezil | Low | 0.27 | 90.86 - 95.99[11] | 92.2 - 103.8[1] |

| High | 19.4 | 90.86 - 95.99[11] | 92.2 - 103.8[1] | |

| 6-O-Desmethyl donepezil | Low | 0.09 | > 90 | 90 - 110 |

| High | 6.50 | > 90 | 90 - 110 |

Visual Protocols and Pathways

Caption: Experimental workflow for the quantification of donepezil and 6-O-desmethyl donepezil.

Caption: Simplified metabolic pathway of donepezil.

Conclusion

This application note presents a validated LC-MS/MS method for the simultaneous quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil, in human plasma. The use of this compound as an internal standard, coupled with a straightforward liquid-liquid extraction procedure, provides a reliable, sensitive, and high-throughput analytical solution. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.

References

- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 2. journals.plos.org [journals.plos.org]

- 3. Pharmacokinetic and pharmacodynamic evaluation of donepezil for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. benchchem.com [benchchem.com]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Quantification of Donepezil and its Major Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of donepezil (B133215) and its key metabolites in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample clean-up, followed by rapid chromatographic separation on a C18 column. The method has been developed to support pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. All quantitative data and experimental protocols are presented to enable researchers, scientists, and drug development professionals to implement this method effectively.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease.[1] Monitoring the plasma concentrations of donepezil and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, into several metabolites.[1][2][3] The major metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[4][5] This application note provides a validated UPLC-MS/MS method for the simultaneous quantification of donepezil and its primary metabolites.

Experimental

Materials and Reagents

-

Donepezil hydrochloride (≥99%)

-

Donepezil metabolites reference standards (e.g., 6-O-desmethyl donepezil, 5-O-desmethyl donepezil, Donepezil N-oxide)

-

Donepezil-D4 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex 6500+) equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Thermo Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 µm) or equivalent.[6]

UPLC-MS/MS Conditions

Table 1: UPLC Parameters

| Parameter | Value |

| Column | Thermo Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 µm)[6] |

| Mobile Phase A | 5% Acetic Acid in 20 mM Ammonium Acetate Buffer (pH 3.3)[6] |

| Mobile Phase B | 100% Acetonitrile[6] |

| Flow Rate | 0.3 mL/min[6] |

| Gradient | Isocratic: 60:40 (A:B)[6] |

| Injection Volume | 3 µL[6] |

| Column Temperature | 40 °C |

| Run Time | 3 minutes[6] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C[7][8] |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Compound-Specific Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Donepezil | 380.6 | 91.1 | 0.1 | 40 | 25 |

| 6-O-desmethyl donepezil | 366.2 | 91.1 | 0.1 | 45 | 30 |

| 5-O-desmethyl donepezil | 366.2 | 91.1 | 0.1 | 45 | 30 |

| Donepezil N-oxide | 396.3 | 288.2 | 0.1 | 50 | 35 |

| Donepezil-D4 (IS) | 384.2 | 245.1 | 0.1 | 40 | 25 |

Note: Cone voltage and collision energy may require optimization based on the specific instrument used.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of donepezil, its metabolites, and the IS in methanol.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL polypropylene (B1209903) tube.

-

Add 20 µL of the Donepezil-D4 internal standard working solution.

-

Add 1 mL of the extraction solvent (a mixture of hexane and ethyl acetate, 70:30 v/v).[6][9]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Visualizations

Experimental Workflow

References

- 1. google.com [google.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Bioanalysis of Donepezil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of donepezil (B133215) in biological matrices for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Overview of Sample Preparation Methods

The accurate quantification of donepezil in biological samples is crucial for assessing its pharmacokinetic profile.[1] The choice of an appropriate sample preparation method is critical for removing endogenous interferences such as proteins and phospholipids, thereby enhancing the sensitivity and reliability of the analytical method.[1]

-

Protein Precipitation (PPT): This is a straightforward and rapid method that involves adding an organic solvent to the plasma sample to precipitate proteins.[2] While simple, it may result in a less clean extract and potential matrix effects.[2]

-

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates donepezil from the plasma matrix based on its partitioning between two immiscible liquid phases.[1] It generally provides a cleaner sample than PPT and can be optimized by adjusting the pH and the organic solvent composition.[1]

-

Solid-Phase Extraction (SPE): SPE is known for its high selectivity and ability to provide very clean extracts.[3] However, it can be more time-consuming and costly compared to LLE and PPT.[3]

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated bioanalytical methods for donepezil, categorized by the sample preparation technique used.

Table 1: Protein Precipitation (PPT) Methods

| Parameter | Method 1 |

| Biological Matrix | Rat Plasma |

| Precipitating Agent | Acetonitrile |

| Recovery (%) | 90.86 - 95.99 |

| Matrix Effect (%) | Not explicitly stated, but method validated |

| Linearity Range (ng/mL) | 2 - 160 |

| LLOQ (ng/mL) | 2 |

| Internal Standard (IS) | Lansoprazole |

| Reference | [4] |

Table 2: Liquid-Liquid Extraction (LLE) Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Biological Matrix | Rat Plasma | Human Plasma | Human Plasma |

| Extraction Solvent | Methyl tert-butyl ether | Hexane:Ethyl acetate (B1210297) (70:30, v/v) | Ethyl acetate:n-hexane (90:10, v/v) |

| Recovery (%) | 98.5 - 106.8[5] | ~60[6] | Not explicitly stated, but method validated |

| Matrix Effect (%) | 92.2 - 103.8[5] | Not explicitly stated, but method validated | Not explicitly stated, but method validated |

| Linearity Range (ng/mL) | 0.5 - 1000[5] | 0.1 - 50[1] | 0.1 - 100[7] |

| LLOQ (ng/mL) | 0.5[5] | 0.1[1] | 0.1[7] |

| Internal Standard (IS) | Icopezil[5] | Donepezil-D4[1] | Donepezil-D7[7] |

| Reference | [5] | [1][6] | [7] |

Table 3: Solid-Phase Extraction (SPE) Methods

| Parameter | Method 1 | Method 2 |

| Biological Matrix | Human Plasma | Human Plasma |

| SPE Cartridge | Oasis HLB | Not specified |

| Recovery (%) | >59.7 (Donepezil)[8] | >88.50[9] |

| Matrix Effect (%) | Minimal[10] | Not explicitly stated, but method validated |

| Linearity Range (ng/mL) | 0.5 - 100[8] | 0.15 - 50[9] |

| LLOQ (ng/mL) | 0.5[8] | 0.15[9] |

| Internal Standard (IS) | Analog of donepezil[8] | Escitalopram[9] |

| Reference | [8][10] | [9] |

Experimental Protocols & Workflows

This section provides detailed step-by-step protocols for each sample preparation method.

Protein Precipitation (PPT) Protocol

This protocol is designed for high-throughput analysis and is compatible with subsequent quantification by LC-MS/MS.[2]

Materials:

-

Plasma samples

-

Internal Standard (IS) solution

-

Acetonitrile (ACN), chilled

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of the IS working solution.

-

Add 300 µL of chilled ACN to the plasma sample.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]

-

Centrifuge the tubes at 22,285 x g for 5 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[2]

Liquid-Liquid Extraction (LLE) Protocol

LLE is a robust technique that provides a cleaner sample compared to PPT.[1]

Materials:

-

Plasma samples

-

Internal Standard (IS) solution

-

Extraction solvent (e.g., Methyl tert-butyl ether or Hexane:Ethyl acetate)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution

Procedure:

-

Pipette 20 µL of rat plasma into a microcentrifuge tube.[5]

-

Add 500 µL of the extraction solvent containing the IS.[5]

-

Vortex the mixture for 5 minutes.[5]

-

Centrifuge at 1,240 x g for 5 minutes.[5]

-

Transfer the entire upper organic layer to a new tube.[11]

-

Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[11]

-

Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., acetonitrile).[11]

-

Centrifuge at 1,240 x g for 5 minutes.[11]

-

Inject a portion of the supernatant into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

SPE offers high selectivity and produces very clean extracts, making it ideal for sensitive bioanalytical methods.[3]

Materials:

-

Plasma samples

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., Oasis HLB)

-

Water

-

Wash solution (e.g., 10% methanol in water)

-

Elution solvent (e.g., methanol)

-

SPE manifold

-

Evaporation system

-

Reconstitution solution

Procedure:

-

Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution and vortex for 30 seconds.[3]

-

SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.[3]

-

Evaporation and Reconstitution:

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.[3]

Bioanalysis in Other Matrices

While plasma is the most common matrix for donepezil bioanalysis, methods have also been developed for other biological samples.

-

Blood and Brain Tissue: Donepezil can be extracted from serum and homogenized brain tissue using a protein precipitation method with a mobile phase solution containing methanol and acetonitrile.[12] Studies have shown that donepezil concentrations in the brain can exceed those in plasma.[13] The lower limit of quantification (LLOQ) in rat brain has been reported to be 1.0 ng/mL.[13]

Conclusion

The choice of sample preparation technique for the bioanalysis of donepezil depends on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a cleaner extract. Solid-phase extraction yields the cleanest samples and is suitable for methods requiring high sensitivity. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. academic.oup.com [academic.oup.com]

- 9. A rapid and specific approach for direct measurement of donepezil concentration in human plasma by LC-MS/MS employing solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.plos.org [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Solid-Phase Extraction Protocol for Enhanced Analysis of 6-O-Desmethyl Donepezil

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the solid-phase extraction (SPE) of 6-O-Desmethyl donepezil (B133215), the primary active metabolite of donepezil, from human plasma. Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, and monitoring its metabolic profile is crucial for pharmacokinetic studies and therapeutic drug monitoring. This protocol is optimized for use with Waters Oasis HLB cartridges, ensuring high recovery and clean extracts for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Donepezil undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of several metabolites.[1] The main metabolic pathways include O-dealkylation, hydroxylation, N-oxidation, and hydrolysis.[1] 6-O-Desmethyl donepezil is a pharmacologically active metabolite, making its accurate quantification in biological matrices essential.[2][3][4] Solid-phase extraction is a highly effective technique for isolating and concentrating donepezil and its metabolites from complex biological samples like plasma, offering superior sample cleanup compared to methods like protein precipitation.[1][5] This protocol outlines a robust and reproducible SPE method for the extraction of 6-O-Desmethyl donepezil.

Experimental Protocol

This protocol is designed for the extraction of 6-O-Desmethyl donepezil from human plasma samples prior to LC-MS/MS analysis.

Materials and Reagents:

-

Human plasma samples

-

6-O-Desmethyl donepezil reference standard

-

Internal Standard (IS) solution (e.g., a deuterated analog of donepezil)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Centrifuge

-

Nitrogen evaporator

Sample Pre-treatment:

-

Thaw frozen human plasma samples at room temperature and vortex gently to ensure homogeneity.[6]

-

To a 500 µL aliquot of human plasma, add the internal standard.[3][4]

-

Add 300 µL of 0.1 M ammonium acetate solution and vortex.[4]

Solid-Phase Extraction Procedure:

-

Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1][4] Ensure the sorbent bed does not dry out.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a low flow rate (e.g., 1 mL/min) to ensure optimal retention.[1]

-

Washing:

-

Elution: Elute the analytes of interest from the cartridge with 2 x 1.0 mL of an elution solution (e.g., 0.1% formic acid in methanol) into a clean collection tube.[4]

-

Evaporation and Reconstitution:

-

Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the determination of donepezil and 6-O-Desmethyl donepezil using SPE followed by LC-MS/MS from various studies.

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| Donepezil | Human Plasma | 0.10 - 50.0 | 0.10 | < 7.5 | < 7.5 | [3][4][7] |

| 6-O-Desmethyl donepezil | Human Plasma | 0.02 - 10.0 | 0.02 | < 7.5 | < 7.5 | [3][4][7] |

| Donepezil | Human Plasma | 0.09 - 24.2 | 0.09 | Not Reported | Not Reported | [2][8] |

| 6-O-Desmethyl donepezil | Human Plasma | 0.03 - 8.13 | 0.03 | Not Reported | Not Reported | [2][8] |

| Donepezil | Human Plasma | 0.5 - 100 | 0.5 | Within acceptance criteria | Within acceptance criteria | [5] |

| 6-O-Desmethyl donepezil | Human Plasma | 0.2 - 40 | 0.2 | Within acceptance criteria | Within acceptance criteria | [5] |

Experimental Workflow Diagram

The following diagram illustrates the key steps of the solid-phase extraction protocol.

Caption: Workflow of the solid-phase extraction protocol for 6-O-Desmethyl donepezil.

Signaling Pathway Diagram

The metabolic pathway of donepezil leading to the formation of 6-O-Desmethyl donepezil and other metabolites is primarily governed by the Cytochrome P450 enzyme system in the liver.

Caption: Metabolic pathway of Donepezil to 6-O-Desmethyl donepezil.

References

- 1. benchchem.com [benchchem.com]

- 2. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Liquid-Liquid Extraction of Donepezil from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of donepezil (B133215) from biological matrices, primarily plasma. The methodologies outlined are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is widely used in the treatment of Alzheimer's disease.[1][2][3] Accurate quantification of donepezil in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy.[4] Liquid-liquid extraction is a robust and widely used sample preparation technique that separates donepezil from endogenous interferences in the biological matrix, such as proteins and phospholipids, thereby enhancing the sensitivity and reliability of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LLE methods for the determination of donepezil in biological fluids.

Table 1: Liquid-Liquid Extraction Parameters for Donepezil

| Biological Matrix | Sample Volume (µL) | Extraction Solvent | Internal Standard (IS) | Analytical Method | Reference |

| Human Plasma | 200 | Hexane (B92381):Ethyl Acetate (B1210297) (70:30, v/v) | Donepezil-D4 | UPLC-MS/MS | [4][5] |

| Rat Plasma | 20 | Methyl tert-butyl ether (MTBE) | Icopezil | LC-MS/MS | [1][2][3] |

| Human Plasma | 150 | Hexane | Loratadine | LC-MS/MS | [6] |

| Human Plasma | Not Specified | Ethyl Acetate | Phenoprolamine HCl | LC-ESI-MS | [7] |

| Human Plasma | 500 | 5% IPA in n-Hexane | Not Specified | Synchronous Spectrofluorimetry | [8] |

Table 2: Method Validation Parameters for Donepezil Analysis

| Parameter | Method 1 (Human Plasma) | Method 2 (Rat Plasma) | Method 3 (Human Plasma) | Method 4 (Human Plasma) |

| Linearity Range (ng/mL) | 0.1 - 50 | 0.5 - 1000 | 0.1 - 100 | 0.1 - 42 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.5 | 0.1 | 0.1 |

| Accuracy (%) | 98.0 - 110.0 | 96.0 - 109.6 | Not Specified | 95.0 - 105.0 |

| Precision (% RSD) | < 8.0 | ≤ 13.9 | < 10.2 | < 10.0 |

| Recovery (%) | 58.9 - 60.5 | 98.5 - 106.8 | 87.5 - 91.9 | 75 - 85 |

| Internal Standard | Donepezil-D4 | Icopezil | Loratadine | Quetiapine |

| Reference | [5] | [1][2][3] | [6] | [9] |

Experimental Protocols

Protocol 1: LLE for Donepezil in Human Plasma using Hexane:Ethyl Acetate

This protocol is based on the method described for the analysis of donepezil in human plasma using UPLC-MS/MS.[4][5]

Materials:

-

Human plasma samples

-

Donepezil and Donepezil-D4 (Internal Standard) stock solutions

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Reconstitution solution (e.g., mobile phase)

-

Polypropylene (B1209903) tubes

-

Vortex mixer

-

Centrifuge

-

Vacuum concentrator

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

Pipette 200 µL of the plasma sample into a polypropylene tube.

-

Add 20 µL of the Donepezil-D4 internal standard solution.

-

Add the extraction solvent, a mixture of hexane and ethyl acetate (70:30, v/v).

-

Vortex the mixture for 3 minutes to ensure thorough mixing.

-

Centrifuge the samples at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the supernatant (organic layer) to a new clean polypropylene tube.

-

Evaporate the supernatant to dryness at 45°C using a vacuum concentrator.

-

Reconstitute the dried residue with 150 µL of the reconstitution solution.

-

Centrifuge the reconstituted sample at 13,200 rpm for 5 minutes.

-

Inject 3 µL of the supernatant into the UPLC-MS/MS system for analysis.[4]

Protocol 2: LLE for Donepezil in Rat Plasma using Methyl tert-butyl ether (MTBE)

This protocol is an efficient and sensitive method for the quantification of donepezil in small volumes of rat plasma.[1][2][3][10]

Materials:

-

Rat plasma samples

-

Donepezil and Icopezil (Internal Standard) stock solutions

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Acetonitrile (HPLC grade)

-

1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 20 µL of the rat plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 500 µL of the extraction solvent (MTBE) containing the internal standard (icopezil).

-

Vortex the mixture for 5 minutes.

-

Centrifuge the mixture at 1,240 x g for 5 minutes.

-

Transfer the entire upper organic layer to a new 1.5 mL microcentrifuge tube.

-

Evaporate the solvent to dryness at room temperature under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of acetonitrile.

-

Centrifuge the reconstituted solution at 1,240 x g for 5 minutes.

-

Inject a portion of the supernatant into the LC-MS/MS system for analysis.[1][10]

Experimental Workflows

Caption: Workflow for LLE of Donepezil from Human Plasma.

Caption: Workflow for LLE of Donepezil from Rat Plasma.

References

- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 3. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.plos.org [journals.plos.org]